1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid is an organic compound featuring a pyrrolidine ring substituted with an ethynyl group and a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or structures in biological systems.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during reactions, preventing it from unwanted side reactions . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions .
Biochemical Pathways
This includes peptide synthesis, where the BOC group can protect amino groups during the formation of peptide bonds .
Pharmacokinetics
The boc group’s presence might influence the compound’s pharmacokinetic properties by affecting its solubility, stability, and reactivity .
Result of Action
The compound’s ability to protect amines suggests that it could influence the outcome of biochemical reactions involving amines, potentially affecting cellular processes such as protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid. For instance, the pH of the environment can affect the addition and removal of the BOC group . Furthermore, the compound’s stability might be influenced by temperature and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 2-pyrrolidone, the pyrrolidine ring is constructed.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Free amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting neurological pathways.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Potential use in the production of polymers and advanced materials.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-ethynylpyrrolidine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position.
1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxamide: Amide derivative with different reactivity.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid is unique due to the specific positioning of the ethynyl group and the Boc protecting group, which can influence its reactivity and interactions in synthetic and biological applications.
This compound’s versatility and potential for modification make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
1779402-77-5 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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